
1-(4-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “1-(4-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea” consists of a fluorophenyl group, a methylsulfonyl group, a piperazinyl group, and an ethylurea group.
Scientific Research Applications
Drug Design and Synthesis
This compound and its derivatives have been explored for their potential as hypoglycemic agents. In a study by Panchal et al. (2017), a series of substituted sulphonylureas/guanidine-based derivatives, including 1-(4-Substitutedbenzoyl)-3-(4-(2-oxo-2-(piperazin-1-yl)ethyl)phenylsulfonyl)urea, were synthesized and evaluated for their in vivo hypoglycemic activity. Docking studies and in vivo assays in alloxan-induced diabetic rats showed that some derivatives exhibited significant hypoglycemic activity, comparable to the reference drug glibenclamide. These findings suggest the potential of such compounds in the design of new anti-diabetic medications (Panchal, Sen, Navle, & Shah, 2017).
Pharmacological Research
The compound has been studied for its potential application in pharmacological research, particularly in the development of radiotracers for imaging studies. Haka et al. (1989) investigated aromatic nucleophilic substitution reactions with [18F]fluoride to synthesize [18F]GBR 13119, a potential radiotracer for dopamine uptake systems, demonstrating the utility of such compounds in the development of diagnostic tools for neurological disorders (Haka, Kilbourn, Watkins, & Toorongian, 1989).
Disease Treatment Research
Research by Patrick et al. (2016) synthesized novel amide and urea derivatives of thiazol-2-ethylamines, testing their activity against Trypanosoma brucei rhodesiense, the pathogen responsible for human African trypanosomiasis. The study identified several compounds, including urea analogues, that showed potent in vitro activity against the parasite, although in vivo efficacy in mice was limited due to poor metabolic stability. This research highlights the potential application of such compounds in developing treatments for parasitic diseases (Patrick, Wenzler, Yang, Weiser, Wang, Brun, & Tidwell, 2016).
Antifungal and Antimicrobial Activity
Compounds containing the 1-(4-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea moiety have also been investigated for their antifungal and antimicrobial properties. Mishra, Singh, and Wahab (2000) assessed the fungitoxic action of N(1)- and N(3)-(4-fluorophenyl) ureas against A. niger and F. oxysporum, finding that some derivatives exhibited significant antifungal activity. This suggests potential applications in agriculture and the treatment of fungal infections (Mishra, Singh, & Wahab, 2000).
Mechanism of Action
Future Directions
The compound “1-(4-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea” shows promise in the field of psychostimulant abuse treatment. In rats, it was effective in reducing the reinforcing effects of both cocaine and methamphetamine but did not exhibit psychostimulant behaviors itself . These results support further investigation of this compound as a potential treatment for psychostimulant use disorders .
properties
IUPAC Name |
1-(4-fluorophenyl)-3-[2-(4-methylsulfonylpiperazin-1-yl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21FN4O3S/c1-23(21,22)19-10-8-18(9-11-19)7-6-16-14(20)17-13-4-2-12(15)3-5-13/h2-5H,6-11H2,1H3,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIPAZNWJVZFQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)CCNC(=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21FN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

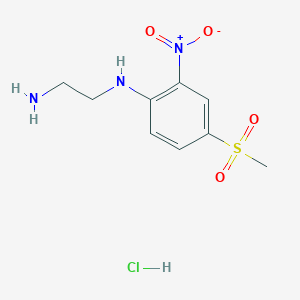
![(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide](/img/structure/B2572305.png)


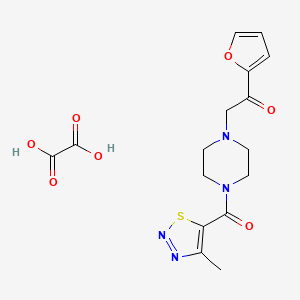
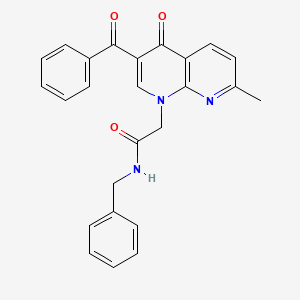
![2-((2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2572311.png)
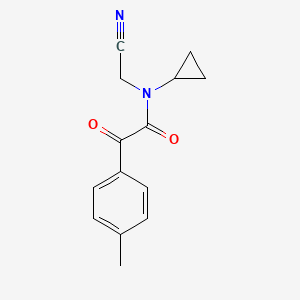
![3-cyclopentyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2572315.png)
![4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1,2-dimethyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine](/img/structure/B2572317.png)
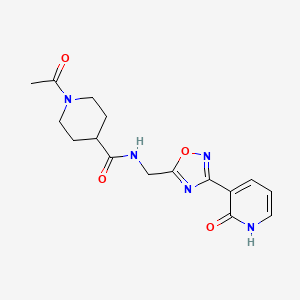
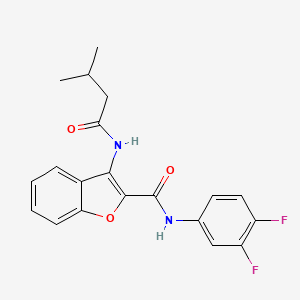
![3-[[4-(5-Fluoro-6-phenylpyrimidin-4-yl)piperazin-1-yl]methyl]-2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazole](/img/structure/B2572324.png)
![4-[(3-Methylbutan-2-yl)amino]-3-nitrobenzamide](/img/structure/B2572326.png)